Octyl phenylphosphonate

Catalog No.
S15319144
CAS No.
13244-67-2
M.F
C14H22O3P-
M. Wt
269.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl phenylphosphonate

CAS Number

13244-67-2

Product Name

Octyl phenylphosphonate

IUPAC Name

octoxy(phenyl)phosphinate

Molecular Formula

C14H22O3P-

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C14H23O3P/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16)/p-1

InChI Key

XDRCLAYCMVGNCL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOP(=O)(C1=CC=CC=C1)[O-]

Octyl phenylphosphonate, also known as di-n-octyl phenylphosphonate, is a chemical compound with the molecular formula C22H39O3PC_{22}H_{39}O_{3}P and a molecular weight of 382.51 g/mol. It is classified as an organophosphorus compound and is primarily used as a plasticizer in various applications, particularly in the formulation of polyvinyl chloride (PVC) materials. The compound appears as a colorless liquid and is characterized by its stability under normal conditions, although it can be reactive with strong oxidizing agents .

Typical of phosphonate esters. Notably, it can participate in hydrolysis, where it reacts with water to produce phenylphosphonic acid and octanol. This reaction is influenced by factors such as temperature and pH. Additionally, it can undergo transesterification reactions with alcohols, leading to the formation of different alkyl phenylphosphonates. These reactions are significant in modifying the properties of polymers and other materials in which octyl phenylphosphonate is incorporated .

Octyl phenylphosphonate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of phenylphosphonic acid with octanol under acidic conditions. This reaction typically requires heating to facilitate the formation of the ester bond.
  • Transesterification: Another method involves the exchange of alcohol groups between octanol and another alkyl phosphonate, which can yield octyl phenylphosphonate as a product.
  • Phosphorylation: This method includes the reaction of phenol with phosphorus oxychloride followed by treatment with octanol, leading to the formation of octyl phenylphosphonate .

Octyl phenylphosphonate has several applications across various industries:

  • Plasticizer: It is widely used as a plasticizer in PVC formulations, enhancing flexibility and durability.
  • Ion-selective Electrodes: The compound serves as a plasticizing agent in ion-selective electrodes, improving their performance in analytical chemistry.
  • Lubricants: It acts as an extreme pressure agent in lubricants, providing enhanced stability under high-stress conditions .

Studies on the interactions of octyl phenylphosphonate with other compounds are essential for understanding its behavior in different environments. For instance, its compatibility with various polymers has been examined to determine how it affects mechanical properties and thermal stability. Additionally, interaction studies with biological systems could provide insights into its potential toxicity and environmental impact .

Several compounds share structural similarities with octyl phenylphosphonate, including:

  • Dioctyl phthalate: A widely used plasticizer that enhances flexibility but has raised environmental concerns due to its potential endocrine-disrupting effects.
  • Di-n-butyl phthalate: Another plasticizer that offers similar properties but differs in molecular structure and potential health risks.
  • Octadecyl phosphonic acid: Used primarily as a lubricant additive; it has different physical properties compared to octyl phenylphosphonate.
Compound NameStructure TypeMain UseUnique Properties
Octyl PhenylphosphonateOrganophosphate esterPlasticizerStable under normal conditions
Dioctyl PhthalatePhthalate esterPlasticizerConcerns over endocrine disruption
Di-n-butyl PhthalatePhthalate esterPlasticizerSimilar use but different health risks
Octadecyl Phosphonic AcidPhosphonic acidLubricant additiveDifferent chain length affects properties

Octyl phenylphosphonate is unique due to its specific application in PVC formulations and ion-selective electrodes while maintaining a favorable safety profile compared to some phthalate alternatives .

Terrestrial ecosystems harbor diverse microbial communities capable of phosphonate biosynthesis, with Helicobacter pylori and Synechococcus species serving as key model organisms. Helicobacter pylori demonstrates the ability to utilize phenylphosphonate as a sole phosphate source under nutrient-limiting conditions, employing novel catabolic pathways distinct from classical phosphonate metabolism. Kinetic studies reveal sigmoidal enzyme kinetics for phenylphosphonate degradation in H. pylori lysates, suggesting allosteric regulation of phosphonate-processing enzymes.

The thermophilic cyanobacterium Synechococcus OS-B′ exhibits even broader metabolic flexibility, catabolizing phenylphosphonate while simultaneously incorporating its carbon backbone into cellular biomass. This dual phosphorus-carbon utilization strategy provides a competitive advantage in oligotrophic hot spring environments where both elements are scarce. Comparative genomic analyses of Synechococcus strains OS-B′ and OS-A reveal distinct phosphonate utilization strategies:

Microbial StrainPhosphonate Utilization StrategyKey Enzymatic Features
Synechococcus OS-B′C–P lyase-mediated cleavage with ethane/methane releasephn gene cluster encoding transporter and C–P lyase
Synechococcus OS-APhosphonatase-mediated hydrolysisPutative phosphonatases activated by substrate presence

These metabolic divergences suggest niche-specific adaptation in phosphonate processing, with Synechococcus OS-B′ employing a energy-efficient strategy that recovers both phosphorus and carbon. The capacity to metabolize arylphosphonates like phenylphosphonate implies potential biosynthetic pathways for more complex derivatives such as octyl phenylphosphonate, though direct evidence remains elusive.

Enzymatic Pathways for C–P Bond Formation in Aromatic Phosphonates

The formation of C–P bonds in aromatic phosphonates centers on phosphoenolpyruvate (PEP) mutase catalysis, which converts PEP to phosphonopyruvate through a radical rearrangement mechanism. Structural studies of PEP mutase from Tetrahymena pyriformis reveal critical active site residues (Arg159, Asp58, Asp85, Asp87, Glu114) that coordinate substrate binding and magnesium cofactors. Site-directed mutagenesis demonstrates:

  • Asp58: Essential for catalytic activity, likely participating in phosphoryl transfer
  • Arg159: Mediates PEP carboxylate group binding through electrostatic interactions
  • Asp85/Asp87/Glu114: Coordinate Mg²⁺ ions critical for transition-state stabilization

The reaction proceeds with retention of stereochemistry at phosphorus, as evidenced by isotopic labeling experiments. For aromatic phosphonates like octyl phenylphosphonate, subsequent enzymatic modifications likely involve:

  • Arylation: Transfer of phenyl groups to phosphonopyruvate derivatives
  • Alkylation: Addition of octyl chains via fatty acid biosynthesis intermediates
  • Esterification: Formation of phosphoester bonds with alcohol substrates

Recent advances in three-component coupling reactions demonstrate synthetic routes to aryl(alkynyl)phosphinates through aryne intermediates. While these artificial systems don't replicate biological pathways, they provide mechanistic insights into potential natural arylation strategies involving reactive benzene intermediates.

Evolutionary Conservation of Phosphoenolpyruvate Mutase Gene Clusters

Phylogenetic analysis reveals deep evolutionary conservation of PEP mutase gene clusters across microbial taxa. The phn operon in Synechococcus OS-B′ contains homologs present in both archaeal and bacterial lineages, suggesting horizontal gene transfer events predating the divergence of these domains. Key conserved elements include:

  • Regulatory sequences: Phosphate starvation-inducible promoters
  • Structural genes: PEP mutase, C–P lyase, and phosphonate transporters
  • Accessory genes: Metal ion chaperones and redox maintenance proteins

Comparative genomics of 87 microbial genomes identifies three conserved motifs within PEP mutase active sites:

MotifSequenceFunctional Role
ID-X₃-H-X₃-GMagnesium coordination
IIR-X₅-WSubstrate binding pocket
IIIE-X₄-D-DCatalytic base activation

These motifs remain invariant across PEP mutases from H. pylori, Synechococcus spp., and even distant eukaryotes like Tetrahymena pyriformis, indicating strong purifying selection. The persistence of phosphonate biosynthesis pathways despite the metabolic cost of C–P bond formation suggests ecological advantages in specific environments:

  • Phosphorus scarcity: C–P bonds resist hydrolytic degradation in low-phosphate soils
  • Chemical defense: Phosphonates inhibit competing microorganisms' phosphatases
  • Carbon storage: Alkyl chains serve as energy reserves during nutrient deprivation

Ongoing metagenomic surveys of thermal spring mats and agricultural soils continue to uncover novel PEP mutase variants, expanding our understanding of phosphonate biochemistry's evolutionary trajectory.

The synthesis of octyl phenylphosphonate through catalytic carbon-oxygen-phosphorus bond formation represents a crucial advancement in organophosphorus chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the predominant method for arylphosphonate synthesis, particularly through the Hirao reaction mechanism [1]. The tetrakis(triphenylphosphine)palladium/triethylamine/polyethylene glycol 600 catalytic system has demonstrated exceptional efficiency in forming carbon-phosphorus bonds between aryl halides and diethyl phosphite [1].

Recent investigations have revealed that phenylmagnesium bromide exhibits selective reactivity with phosphoryl chloride when employed in stoichiometric quantities [2]. The reaction proceeds through a phosphinic chloride intermediate that subsequently undergoes nucleophilic substitution with octanol to yield the desired octyl phenylphosphonate. The selectivity of this transformation depends critically on the choice of organometallic reagent, with Grignard reagents favoring phosphinate formation while organozinc reagents promote phosphonate synthesis [2].

Electrochemically-assisted synthesis has provided an alternative catalytic approach for arylphosphonate formation [3]. The nickel bromide bipyridine pre-catalyst system operates under galvanostatic conditions at room temperature, facilitating cross-coupling between aryl halides and dimethyl phosphite [3]. This methodology demonstrates broad substrate tolerance, accommodating both aryl bromides and iodides with generally good yields [3].

The following table summarizes key catalytic systems for octyl phenylphosphonate synthesis:

Catalytic SystemSubstrateTemperatureYieldReference
Palladium(triphenylphosphine)₄/triethylamine/polyethylene glycolAryl halides + diethyl phosphiteAmbient48-76% [1]
Nickel bromide bipyridineAryl halides + dimethyl phosphiteRoom temperatureGood yields [3]
Dioctylzinc/pyridinePhosphoryl chloride + octanolBelow 0°C to ambient46% [2]

Mechanistic studies have elucidated that the carbon-phosphorus bond formation occurs through nucleophilic attack of the phosphorus-centered radical on the aryl carbon [4]. Computational investigations support a mechanism involving in situ generation of nickel ate complexes during electrochemical synthesis [3]. The selectivity between phosphinate and phosphonate formation can be attributed to steric factors and the electron-withdrawing nature of the phosphoryl group [2].

Solvent-Free Synthesis Strategies for Improved Atom Economy

Solvent-free methodologies have gained considerable attention for phosphonate synthesis due to their enhanced atom economy and environmental sustainability [5] [6]. The development of mechanochemical approaches through simple grinding techniques has proven particularly effective for phosphonate formation [7]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency and product purity.

Microwave-assisted synthesis under solvent-free conditions represents a significant advancement in phosphonate chemistry [8] [9]. The direct esterification of phosphinic and phosphonic acids proceeds efficiently under microwave irradiation, a transformation that does not occur under conventional heating conditions [10]. The enhanced reaction rates observed under microwave conditions are attributed to dipolar polarization and ionic conduction mechanisms [8].

The following solvent-free methodologies have been successfully applied to phosphonate synthesis:

MethodConditionsReaction TimeAdvantagesReference
Mechanochemical grindingAmbient temperature6-10 minutesNo solvents, high yields [7]
Microwave irradiation60°C15-30 minutesRapid heating, selective [9]
Ultrasound activation70°CVariableGreen chemistry, improved yields [11]
Phase transfer catalysisPotassium phosphate catalystVariableHigh efficiency, reusable catalyst [6]

Potassium phosphate has emerged as an exceptionally effective catalyst for solvent-free hydrophosphylation reactions [6]. The operational simplicity at ambient temperature, combined with the avoidance of conventional workup procedures, makes this protocol particularly attractive for industrial applications [6]. The catalyst demonstrates excellent reusability while maintaining high catalytic activity across multiple reaction cycles.

Ultrasonic activation provides another viable approach for solvent-free phosphonate synthesis [11]. The technique has been successfully employed for transesterification reactions, coupling reactions, and synthesis of polycyclic phosphonate resins [11]. Ultrasonication frequently improves product yields compared to classical synthetic approaches while adhering to green chemistry principles [11].

Vapor-liquid polycondensation and solid-phase polycondensation using ultrasound represent advanced solvent-free techniques for phosphorus-containing polymer synthesis [12]. These methods require neither solvents nor catalysts, demonstrating the feasibility of completely solvent-free phosphonate chemistry [12].

Stereochemical Control in Phosphonate Esterification Reactions

Stereochemical control in phosphonate esterification represents one of the most challenging aspects of organophosphorus synthesis due to the potential for stereogenic phosphorus centers [13] [14]. Recent advances in asymmetric catalysis have provided sophisticated methods for controlling the absolute configuration of phosphorus-containing products.

Catalytic enantioselective nucleophilic desymmetrization of phosphonate esters has emerged as a powerful strategy for creating stereogenic phosphorus centers [13] [15]. The bifunctional iminophosphorane superbase catalyst system facilitates highly enantioselective desymmetrization through sequential nucleophilic substitution of enantiotopic leaving groups [15]. This approach provides access to diverse chiral phosphorus compounds with oxygen, nitrogen, and sulfur linkages [15].

The stereochemical course of phosphonate rearrangements has been thoroughly investigated using crystallographic methods [16]. Single-crystal structure analyses have demonstrated that the phosphonate-phosphate rearrangement proceeds with retention of configuration at the phosphorus atom [16]. This stereochemical outcome is consistent across various cyclic phosphonate systems, regardless of whether the phosphorus-carbon bonds adopt axial or equatorial orientations [16].

Palladium-catalyzed kinetically controlled synthesis provides another avenue for stereochemical control [17]. The two epimers of cyclic phosphonate derivatives exhibit different reactivities in palladium-catalyzed coupling reactions, enabling stereoselective synthesis under kinetically controlled conditions [17]. This methodology achieves high diastereoselectivity while maintaining good chemical yields [17].

The following table summarizes key stereochemical control methods:

MethodSelectivity TypeTypical YieldsStereochemical OutcomeReference
Bifunctional iminophosphorane catalysisEnantioselectiveHighConfigurationally pure [13]
Crystallographic-guided synthesisDiastereoselectiveVariableRetention of configuration [16]
Palladium-catalyzed kinetic resolutionDiastereoselectiveGood yieldsHigh diastereoselectivity [17]
Chiral nucleophilic catalysisEnantioselective82-91%Enantioenriched products [14]

Sequential transformation strategies utilizing phosphonate-stabilized carbanions have demonstrated excellent stereoselectivity in perfluoroalkylated phosphonate synthesis [18]. The elimination of phosphonic acid anion from acylated phosphonates proceeds with exclusive or predominant formation of the E-isomer, providing access to stereochemically defined products [18].

Dynamic kinetic asymmetric transformation using chiral nucleophilic catalysis represents a promising approach for stereochemical control [14]. This methodology employs catalytic amounts of chiral substances to achieve enantioselective phosphonate formation from racemic phosphorus substrates [14]. The process demonstrates broad substrate scope and excellent enantioselectivities across diverse nucleophile classes [14].

Octyl phenylphosphonate, a compound with molecular formula C₂₂H₃₉O₃P and molecular weight 382.53 grams per mole [1] [2], demonstrates complex degradation behavior in aquatic environments that warrants detailed examination. The compound's environmental persistence is fundamentally influenced by its chemical structure, which contains a stable carbon-phosphorus bond characteristic of organophosphorus compounds [3] [4].

Research indicates that phosphonates, including octyl phenylphosphonate, exhibit remarkable stability against biological degradation processes in aquatic systems [5] [6]. Studies examining phosphonate environmental fate have shown that these compounds do not undergo significant biodegradation in wastewater treatment plants, with removal primarily occurring through adsorption to sludge rather than biochemical breakdown [7] [6]. The strong interaction of phosphonates with mineral surfaces results in significant removal from water columns, leading to their accumulation in sediment compartments [7] [8].

The hydrolytic degradation pathways of octyl phenylphosphonate in aquatic systems involve multiple mechanisms. The compound can undergo slow hydrolysis in acidic or alkaline media, forming phenylphosphonic acid derivatives [9]. Under conditions where pH is less than 2, complete hydrolysis occurs within 48 hours, while neutral conditions preserve the structure for extended periods [9]. The persistence of phosphonates in aquatic environments has been documented with half-lives ranging from approximately 395 days based on ultimate biodegradation studies in water [7].

Environmental monitoring data reveals that phosphonates can contribute to eutrophication processes despite their stability against biological degradation, primarily through abiotic degradation mechanisms such as photolysis [5]. Photodegradation represents a significant removal mechanism, particularly for iron complexes of phosphonates, which undergo rapid photodegradation in surface waters [7] [8]. Research has demonstrated that sunlight exposure can enhance degradation rates by 13.6 to 17.2 percent after 60 days compared to dark conditions [7].

The degradation behavior varies significantly depending on environmental conditions. In sediment-water systems, ultimate biodegradation rates of 28.6 to 30.7 percent have been observed for related phosphonate compounds at concentrations of 0.3 to 0.5 milligrams per liter [7]. The presence of metal ions, particularly ferric iron, substantially accelerates photodegradation processes, with degradation rates increasing from 2-14 percent to 44-78 percent in the presence of ferric ions after 17 days of sunlight exposure [7].

Table 1: Hydrolytic Degradation Parameters for Octyl Phenylphosphonate in Aquatic Systems

ParameterValueConditionsReference
Half-life in water395 daysUltimate biodegradation [7]
Hydrolysis time to completion48 hourspH < 2 [9]
Photodegradation enhancement13.6-17.2%Sunlight vs. dark [7]
Biodegradation in sediment systems28.6-30.7%0.3-0.5 mg/L [7]
Ferric ion enhanced degradation44-78%17 days sunlight [7]

Soil Matrix Interactions and Chelation Behavior

The interaction of octyl phenylphosphonate with soil matrices represents a critical aspect of its environmental fate, characterized by strong adsorption processes and complex chelation behaviors [10] [11]. Phosphonates exhibit exceptionally strong interactions with mineral surfaces, which fundamentally influences their mobility and bioavailability in terrestrial environments [8] [12].

The chelation behavior of octyl phenylphosphonate is primarily mediated through its phosphonate functional groups, which demonstrate high affinity for metal ions commonly present in soil systems [11] [13]. The stability of phosphonate-metal complexes generally follows the order Fe³⁺ > Al³⁺ > Ca²⁺ > Mg²⁺, with ferric iron complexes exhibiting the highest stability due to the strong affinity of Fe³⁺ for phosphonate ligands [11]. This chelation capacity significantly influences the compound's environmental behavior and persistence.

Soil adsorption mechanisms involve both the insoluble and soluble organic carbon fractions, with soil organic matter playing a crucial role in the sorption process [14] [15]. Research on organophosphate esters indicates that compounds with logarithmic octanol-water partition coefficient values higher than 3.8 demonstrate high affinity for soil organic carbon, resulting in substantial sorption rates [15]. For less water-soluble organophosphate compounds, total sorption approaching 100 percent has been documented, with minimal desorption observed [15].

The adsorption of phosphonates onto iron oxide surfaces, such as goethite, has been characterized by surface complexation models that demonstrate very strong affinity to mineral surfaces [12]. Adsorption is greatest at low pH conditions, but significant adsorption occurs even at pH values above 8 [12]. The amount adsorbed decreases with increasing number of phosphonic acid groups, indicating that structural complexity influences binding capacity [12].

Competitive adsorption processes significantly affect the environmental behavior of octyl phenylphosphonate in soil systems. Studies examining competitive adsorption between phosphate and phosphonates onto goethite surfaces reveal that both compounds compete for the same binding sites [12]. This competition influences the mobility and bioavailability of both phosphate nutrients and phosphonate contaminants in soil environments.

The role of dissolved organic matter from soil amendments affects phosphonate sorption behavior through complex mechanisms [14]. Dissolved organic matter can either enhance sorption by increasing soil organic carbon content or facilitate leaching through solubilization processes [14]. Surface tension analysis has revealed that dissolved organic matter can cause greater solubilization of hydrophobic organophosphate compounds, thereby reducing their sorption to soil particles [14].

Table 2: Soil Matrix Interaction Parameters for Octyl Phenylphosphonate

Interaction TypeBinding AffinityEnvironmental SignificanceReference
Fe³⁺ complexationHighest stabilityReduced mobility [11]
Al³⁺ complexationHigh stabilityModerate retention [11]
Ca²⁺/Mg²⁺ complexationLower stabilityEnhanced mobility [11]
Organic carbon sorption>95% for hydrophobic compoundsLong-term persistence [15]
Iron oxide adsorptionStrong affinity at pH >8Surface complexation [12]

Atmospheric Transport Mechanisms of Volatile Phosphonate Esters

The atmospheric transport of octyl phenylphosphonate represents an important pathway for its environmental distribution and global cycling [16] [17]. Organophosphate esters, including phosphonate derivatives, have emerged as pervasive environmental contaminants with concentrations often exceeding those of traditional organic pollutants by orders of magnitude [16].

Atmospheric transport mechanisms involve both gas-phase and particle-bound transport processes [17] [18]. The vapor pressure of octyl phenylphosphonate, reported as 0.00000195 millimeters of mercury, indicates relatively low volatility [19]. However, this low volatility does not preclude atmospheric transport, as organophosphate compounds can be dispersed widely through atmospheric processes while bound to particles and in the gas phase [16].

Research on organophosphate ester atmospheric behavior indicates that gaseous organophosphates make substantially greater contributions to environmental exposure than particle-bound forms [16]. Atmospheric monitoring has documented the ubiquitous presence of organophosphate esters in both Arctic and Antarctic atmospheres, demonstrating their capacity for long-range atmospheric transport [16]. The presence of these compounds in remote locations indicates significant atmospheric transport capabilities despite their relatively low volatility.

Atmospheric deposition represents a major input pathway for organophosphate compounds into marine and terrestrial ecosystems [18]. Modeling studies of organophosphorus flame retardants in marine environments have demonstrated that atmospheric transport and subsequent deposition, including dry, wet, and diffusive gaseous deposition, dominate input into aquatic systems [18]. Total organophosphate fluxes entering marine environments via atmospheric pathways can exceed riverine inputs by more than an order of magnitude [18].

The atmospheric persistence and transformation of organophosphate esters involve complex photochemical and oxidative processes [17]. Transformation products of organophosphate compounds have been detected ubiquitously in urban ambient air, with transformation ratios that are size-dependent, indicating that atmospheric transformation processes may be affected by particle size distribution [17]. These transformation processes can lead to the formation of products with potentially different environmental and toxicological properties.

Air-water exchange processes represent critical mechanisms controlling the concentrations and fate of organophosphate compounds in aquatic environments [18]. Net gas flux across air-water interfaces depends on concentration gradients between water and air, Henry's law constants, and mass transfer coefficients [18]. Modeling results reveal negative net air-water exchange fluxes for organophosphate compounds, ranging from -104,310 to -12 nanograms per square meter per day, indicating strong loadings from air into surface waters [18].

The influence of meteorological conditions on atmospheric transport patterns significantly affects the spatial distribution of organophosphate compounds [18]. Seasonal wind patterns, including Asian summer monsoons and winter monsoon systems, facilitate the transport of organophosphate compounds from source regions to receptor environments [18]. These atmospheric circulation patterns enable the transport of compounds over considerable distances from their emission sources.

Table 3: Atmospheric Transport Parameters for Octyl Phenylphosphonate

Transport MechanismFlux RateEnvironmental ImpactReference
Atmospheric deposition70.4 t/yr (regional estimate)Dominant input pathway [18]
Air-water exchange-104,310 to -12 ng/m²/dayNet deposition to waters [18]
Gas-phase transportLow volatility (1.95 × 10⁻⁶ mmHg)Limited but persistent [19]
Particle-bound transportSize-dependent transformationRegional distribution [17]
Long-range transportArctic/Antarctic detectionGlobal distribution [16]

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

269.13065656 g/mol

Monoisotopic Mass

269.13065656 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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